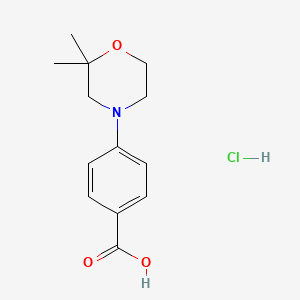

4-(2,2-Dimethylmorpholin-4-yl)benzoic acid hydrochloride

Description

Properties

IUPAC Name |

4-(2,2-dimethylmorpholin-4-yl)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3.ClH/c1-13(2)9-14(7-8-17-13)11-5-3-10(4-6-11)12(15)16;/h3-6H,7-9H2,1-2H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKYKNVAWYAPPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCO1)C2=CC=C(C=C2)C(=O)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2,2-Dimethylmorpholin-4-yl)benzoic acid hydrochloride is a compound that has garnered attention in various fields of biomedical research due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a benzoic acid moiety linked to a dimethylmorpholine group. Its chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C_{13}H_{17}ClN_{2}O_{2}

- Molecular Weight : 270.74 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It has been shown to inhibit certain enzymes and receptors that play critical roles in cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has been observed to inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation.

- Receptor Modulation : It may act as a modulator for specific receptors, influencing cellular responses related to pain and inflammation.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anti-inflammatory Activity : Studies have demonstrated its efficacy in reducing markers of inflammation in vitro and in vivo.

- Analgesic Properties : The compound has shown promise in alleviating pain symptoms in animal models.

- Antitumor Effects : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Reduction in cytokine levels | |

| Analgesic | Pain relief in animal models | |

| Antitumor | Inhibition of cancer cell proliferation |

Table 2: Comparison with Similar Compounds

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| 4-(Dimethylamino)benzoic acid | Receptor antagonist | Moderate anti-inflammatory |

| 4-(Morpholin-4-yl)benzoic acid | Enzyme inhibitor | High anti-inflammatory |

| 4-(2,6-Dimethylmorpholin-4-yl)benzoic acid | Dual action (inhibition and modulation) | Significant analgesic |

Case Studies

Several studies have investigated the biological activity of this compound:

-

Study on Anti-inflammatory Effects :

- Researchers administered the compound to mice with induced inflammation. Results showed a significant decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential use as an anti-inflammatory agent.

-

Cancer Cell Proliferation Study :

- In vitro studies on human cancer cell lines (e.g., A549 lung carcinoma) revealed that treatment with the compound resulted in reduced cell viability and increased apoptosis rates compared to control groups.

-

Pain Relief Efficacy :

- A controlled trial involving animal models demonstrated that administration of the compound resulted in significant pain relief compared to untreated controls, highlighting its analgesic potential.

Scientific Research Applications

Chemical Properties and Structure

This compound features a benzoic acid moiety with a 2,2-dimethylmorpholine group at the para position. Its molecular formula is C_{13}H_{17}ClN_{2}O_{2}, with a molecular weight of approximately 273.74 g/mol. The hydrochloride form enhances its solubility in water, making it suitable for diverse applications.

Pharmaceutical Applications

1. Drug Development

4-(2,2-Dimethylmorpholin-4-yl)benzoic acid hydrochloride serves as a building block in drug synthesis due to its biological activity. Research indicates that compounds with similar structures exhibit anti-cancer properties and can modulate various signaling pathways, including the hedgehog signaling pathway, which is crucial in cancer progression and treatment .

Case Study: Hedgehog Pathway Modulation

A study demonstrated that derivatives of this compound could effectively inhibit the hedgehog signaling pathway, making them potential candidates for treating hyperproliferative skin conditions such as basal cell carcinoma and Gorlin's syndrome. The topical formulations of these compounds showed promising results in delivering therapeutic agents efficiently through the skin .

2. Antitumor Activity

Research has shown that this compound can be part of formulations targeting various cancers. In vivo studies using mouse models have indicated that compounds derived from this structure can reduce tumor volumes significantly when administered at specific dosages .

Research into optimizing the efficacy and safety of this compound continues to expand. Current studies are focused on:

- Enhancing Bioavailability: Modifications to improve absorption and effectiveness in therapeutic applications.

- Exploring New Derivatives: Investigating other derivatives for broader therapeutic uses, particularly in oncology.

- Formulation Development: Creating effective delivery systems for topical applications to treat skin conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Morpholine Derivatives

2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]benzaldehyde Hydrochloride (CAS: 915920-98-8)

- Key Differences: Substituents: The morpholine ring is substituted at 2,6-positions (vs. 2,2-dimethyl in the target compound), altering steric and electronic properties. Functional Group: Contains a benzaldehyde group (vs.

- Applications : Likely used in intermediates for drug synthesis, leveraging the aldehyde group for condensation reactions .

4-Benzylmorpholine-2-carboxylic Acid Hydrochloride

- Key Differences :

- Substituents: A benzyl group is attached to the morpholine ring, increasing lipophilicity.

- Carboxylic Acid Position: The carboxylic acid is at the 2-position of the morpholine (vs. 4-position on the benzene ring in the target compound).

- Applications: Potential use in peptide mimetics or as a building block for bioactive molecules .

Analogues with Different Heterocycles

4-(2-Piperidinoethoxy)benzoic Acid Hydrochloride

- Key Differences :

- Heterocycle: Piperidine (6-membered, one nitrogen) replaces morpholine (6-membered, one oxygen and one nitrogen), affecting hydrogen-bonding capacity and basicity.

- Linker: Ethoxy group introduces flexibility between the aromatic and heterocyclic moieties.

- Applications : Explored in central nervous system (CNS) drug candidates due to piperidine’s prevalence in neurotransmitter analogs .

4-(2-Aminoethoxy)benzoic Acid Hydrochloride (CAS: 1050208-10-0)

Comparative Data Table

Research Findings and Implications

- Solubility : Hydrochloride salts universally enhance aqueous solubility, critical for bioavailability in drug formulations .

- Functional Group Diversity : Benzoic acid derivatives enable salt formation and hydrogen bonding, whereas aldehydes (e.g., ) or amines (e.g., ) offer distinct reactivity for targeted synthesis .

Preparation Methods

Nucleophilic Substitution of 4-Bromomethyl Benzoic Acid

The principal and most documented laboratory synthesis method involves a nucleophilic substitution reaction between 4-bromomethyl benzoic acid and cis-2,6-dimethylmorpholine (a close structural analog to 2,2-dimethylmorpholine) in the presence of a base such as potassium carbonate. The reaction typically proceeds in a polar aprotic solvent or n-butanol at ambient temperature to moderate heat. This method yields the corresponding 4-(dimethylmorpholin-4-yl)benzoic acid derivative, which can be subsequently converted to its hydrochloride salt by treatment with hydrochloric acid.

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1 | 4-bromomethyl benzoic acid + cis-2,6-dimethylmorpholine + K2CO3 | Nucleophilic substitution to form 4-(dimethylmorpholin-4-yl)benzoic acid |

| 2 | Solvent: n-butanol or DMF; temperature: RT to 50°C | Optimized for yield and purity |

| 3 | Treatment with HCl in suitable solvent | Formation of hydrochloride salt |

This method is scalable and is considered the foundation for industrial production, with optimization focusing on solvent choice, temperature control, and purification steps to maximize yield and purity.

Amide Coupling and Subsequent Functionalization

In related synthetic schemes, amide coupling reactions are employed where the benzoic acid derivative is coupled with amines bearing morpholine rings or their analogs. For example, using coupling agents like HATU or EDCI in anhydrous solvents (DMF or DCM), the carboxylic acid group is activated and reacted with morpholine derivatives to yield amide intermediates. These intermediates can then be subjected to further modifications, such as hydrogenation or salt formation.

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1 | Benzoic acid derivative + morpholine amine + HATU/EDCI + base (DIPEA) | Formation of amide-linked morpholine derivative |

| 2 | Hydrogenation (Pd-C, MeOH, H2) | Reduction of nitro groups if present |

| 3 | Acid treatment (HCl) | Hydrochloride salt formation |

This approach is particularly useful for derivatives where additional functional groups are introduced on the morpholine or benzoic acid moieties.

Multi-Step Synthesis Involving Nucleophilic Substitution and Hydrolysis

Some synthetic routes involve multi-step processes starting from substituted methyl benzoates or nitrobenzoic acids. These undergo nucleophilic substitution with morpholine derivatives or alkyl halides followed by hydrolysis to yield the target benzoic acid derivatives. Subsequent hydrogenation and amide coupling steps are applied to introduce the morpholine group and finalize the structure.

| Step | Description | Notes |

|---|---|---|

| 1 | Nucleophilic substitution on methyl benzoate derivatives | Introduction of morpholine substituent |

| 2 | Hydrolysis of ester to carboxylic acid | Conversion to benzoic acid |

| 3 | Hydrogenation and amide coupling | Final functionalization steps |

This method allows for structural diversity and fine-tuning of the compound's properties.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Impact on Synthesis |

|---|---|---|

| Solvent | n-Butanol, DMF, Ethyl acetate | Solubility and reaction rate |

| Temperature | Room temperature to 50°C | Balances reaction speed and purity |

| Base | Potassium carbonate, DIPEA | Facilitates nucleophilic substitution and coupling |

| Catalyst | Pd-C for hydrogenation | Efficient reduction of nitro groups |

| Purification | Silica gel chromatography, recrystallization | Ensures high purity of final product |

Optimization of these parameters is crucial to achieve high yields (typically >85%) and purity (>95%) for pharmaceutical-grade material.

Research Findings and Analytical Data

- Yields: Reported yields for the nucleophilic substitution step range from 80% to 93%, depending on reaction time and temperature.

- Purity: Final hydrochloride salts typically achieve purity levels above 98% confirmed by HPLC.

- Characterization: LC-MS data confirm molecular ions consistent with the target compound (e.g., m/z ~238 for intermediates), and NMR spectroscopy validates the substitution pattern on the morpholine and benzoic acid rings.

- Scalability: The described methods are amenable to scale-up with minor modifications in stirring, temperature control, and solvent recycling.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic substitution | 4-bromomethyl benzoic acid + morpholine + base | Straightforward, high yield | Requires careful temperature control |

| Amide coupling with morpholine | Activation of acid + coupling with morpholine amine | Versatile for derivatives | Requires coupling agents and purification |

| Multi-step substitution & hydrolysis | Substitution on ester + hydrolysis + hydrogenation | Enables structural diversity | Longer synthesis time |

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-(2,2-dimethylmorpholin-4-yl)benzoic acid hydrochloride to maximize yield and purity?

The synthesis of morpholine derivatives often involves coupling benzoic acid precursors with substituted morpholine moieties under acidic or basic conditions. Key factors include:

- Temperature control : Reactions typically proceed at reflux (e.g., thionyl chloride-mediated acylations at 70–80°C) to ensure complete activation of carboxylic acids .

- Catalyst selection : Use of DMF as a catalyst in thionyl chloride reactions enhances reactivity by stabilizing intermediates .

- Purification strategies : Column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or recrystallization (ethanol/water mixtures) are effective for isolating high-purity products (>95%) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- NMR analysis : The morpholine ring protons (δ 3.5–4.0 ppm) and aromatic protons (δ 7.2–8.1 ppm) should show distinct splitting patterns. The dimethyl groups on the morpholine appear as singlets (δ 1.2–1.5 ppm) .

- Mass spectrometry : ESI-MS should confirm the molecular ion peak at m/z 279.1 ([M+H]⁺ for C₁₃H₁₈NO₃·HCl) with fragmentation patterns consistent with morpholine ring cleavage .

- HPLC : Use a C18 column (acetonitrile/0.1% TFA mobile phase) to assess purity (>98%) and detect residual solvents .

Q. What stability considerations are critical for storing this hydrochloride salt?

The compound is hygroscopic due to its hydrochloride form. Storage recommendations:

- Temperature : –20°C in airtight, light-resistant vials to prevent hydrolysis .

- Desiccants : Include silica gel packs in storage containers to mitigate moisture absorption .

- Stability tests : Monitor degradation via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or MS data may arise from:

- Tautomerism : The morpholine ring’s conformational flexibility can lead to variable splitting patterns. Use variable-temperature NMR (VT-NMR) to identify dynamic equilibria .

- Ionization artifacts : In ESI-MS, adduct formation (e.g., sodium or potassium) can obscure molecular ions. Add 0.1% formic acid to suppress adducts .

- Counterion effects : The hydrochloride salt may influence solubility and spectral properties. Compare free base and salt forms using FTIR to isolate structural signals .

Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Molecular docking : Use software like AutoDock Vina to model binding to adenosine A2A receptors, leveraging the benzoic acid moiety’s hydrogen-bonding potential .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) by measuring heat changes during ligand-receptor interactions .

- SAR studies : Modify the dimethylmorpholine substituents to assess their role in bioactivity. For example, replacing dimethyl groups with ethyl or cyclic amines can alter receptor selectivity .

Q. How can researchers address low reproducibility in synthetic yields across labs?

Common pitfalls include:

- Impure starting materials : Validate precursors (e.g., 4-chlorobenzoic acid) via GC-MS to ensure >99% purity .

- Inconsistent reaction scales : Optimize microwave-assisted synthesis for scalability (e.g., 50 mg to 10 g) while maintaining temperature uniformity .

- Workup variations : Standardize quenching protocols (e.g., slow addition to ice-water) to minimize byproduct formation .

Q. What advanced analytical methods can differentiate polymorphic forms of this hydrochloride salt?

- PXRD : Compare diffraction patterns to reference data (e.g., sharp peaks at 2θ = 12.5°, 18.2° for Form I) .

- DSC/TGA : Identify polymorph transitions via endothermic peaks (melting point ~245°C) and quantify hydrate content .

- Solid-state NMR : Resolve crystallographic differences using ¹³C CP/MAS NMR, focusing on carbonyl and morpholine carbon environments .

Methodological Challenges and Solutions

Q. How to mitigate cytotoxicity during in vitro assays?

- Dose optimization : Perform MTT assays across a range (1–100 μM) to identify subtoxic concentrations .

- Solvent controls : Use DMSO at <0.1% to avoid solvent-induced cell stress .

- Metabolic profiling : LC-MS/MS can detect reactive metabolites (e.g., quinone intermediates) that contribute to toxicity .

Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?

- ADMET prediction : Software like SwissADME estimates logP (∼2.1), blood-brain barrier permeability (low), and CYP450 inhibition risks .

- MD simulations : GROMACS can model the compound’s stability in lipid bilayers, informing bioavailability studies .

Q. How to design experiments validating the compound’s role in inhibiting specific signaling pathways?

- Western blotting : Track phosphorylation changes in MAPK/ERK pathways using phospho-specific antibodies .

- CRISPR knockouts : Generate cell lines lacking target receptors (e.g., A2A) to confirm mechanism-specific effects .

- Transcriptomics : RNA-seq can identify downstream genes regulated by the compound, linking chemical structure to functional outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.